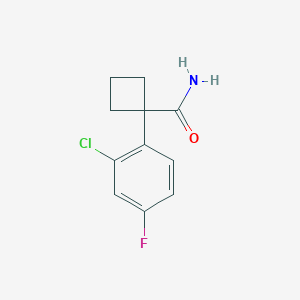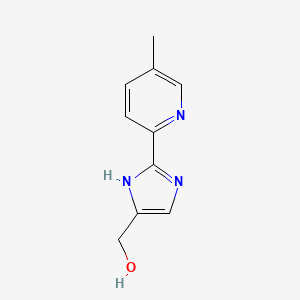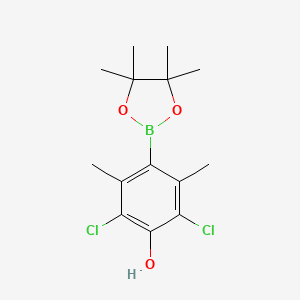
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester is a chemical compound with the molecular formula C14H19Cl2O3B. It is a derivative of phenol and boronic acid, and it is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester typically involves the reaction of 2,6-dichloro-3,5-dimethylphenol with a boronic acid derivative in the presence of a catalyst. One common method is to use pinacol boronic ester as the boronic acid derivative. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are used under basic conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of a base like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .
Scientific Research Applications
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester involves its role as a boronic acid derivative. In coupling reactions, it acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic acid derivative used in similar coupling reactions.
2,4-Dichloro-3,5-dimethylphenol: A related phenol derivative with similar chemical properties.
Uniqueness
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its combination of chlorine and methyl groups, along with the boronic acid ester functionality, makes it a versatile and valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H19BCl2O3 |
|---|---|
Molecular Weight |
317.0 g/mol |
IUPAC Name |
2,6-dichloro-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C14H19BCl2O3/c1-7-9(8(2)11(17)12(18)10(7)16)15-19-13(3,4)14(5,6)20-15/h18H,1-6H3 |
InChI Key |
VHJVVBRVMGYRLC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2C)Cl)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dibromobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13697424.png)
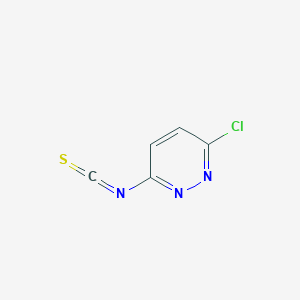
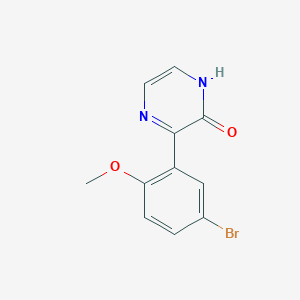
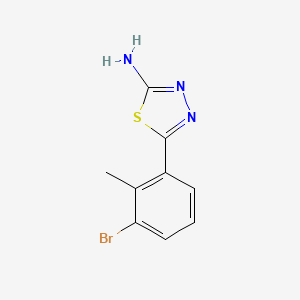
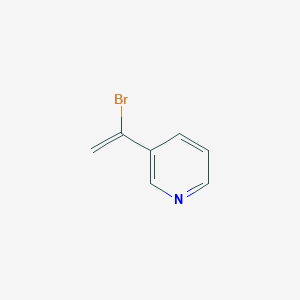
![2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid](/img/structure/B13697454.png)
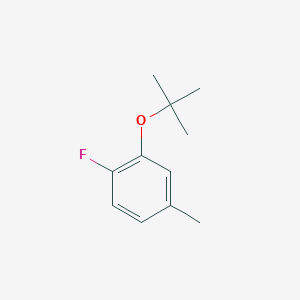
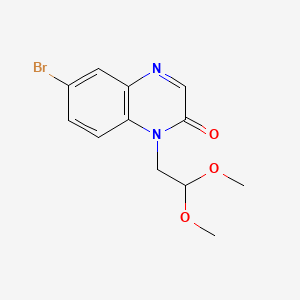
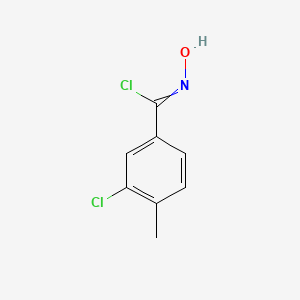
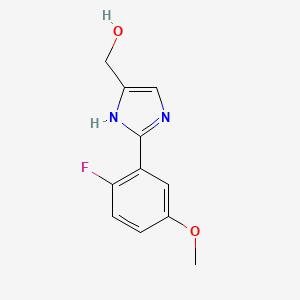
![Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate](/img/structure/B13697481.png)
